3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride
Description
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (CAS: Not explicitly provided in evidence) is a sulfonyl chloride derivative featuring a nitro group (-NO₂) at the 3-position and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the benzene ring. This compound is structurally distinct due to the electron-withdrawing nature of both substituents, which synergistically enhance its electrophilicity and reactivity in nucleophilic substitution reactions. It is primarily used in organic synthesis for introducing sulfonyl groups or as an intermediate in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRBNVIAVVCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Sequencing
Core Reaction Pathway
The synthesis follows a three-step sequence:
- Nitration : Introduction of the nitro group at position 3 of 4-(trifluoromethoxy)benzene.
- Sulfonation : Addition of the sulfonic acid group at position 1.
- Chlorination : Conversion of the sulfonic acid to sulfonyl chloride.
Nitration of 4-(Trifluoromethoxy)Benzene
The trifluoromethoxy group (-OCF₃) directs electrophilic nitration to the meta position (C3) due to its strong electron-withdrawing nature. A mixed acid system (HNO₃/H₂SO₄) at 50–60°C achieves 85–90% yield. Lower temperatures (<30°C) reduce byproducts like dinitro derivatives.
Sulfonation of 3-Nitro-4-(Trifluoromethoxy)Benzene
Sulfonation with oleum (20% SO₃) at 120°C for 6 hours introduces the sulfonic acid group at position 1, adjacent to the nitro group. The nitro group’s meta-directing effect ensures regioselectivity.
Chlorination of Sulfonic Acid
Reaction with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C, 4 hours) converts the sulfonic acid to sulfonyl chloride with >95% efficiency.
Experimental Protocols and Optimization
Nitration Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes mono-nitration |
| HNO₃ Concentration | 68–70% | Prevents over-oxidation |
| Reaction Time | 3–4 hours | Completes nitration |
Key Observation : Excess acetic anhydride (2.5 eq.) as a co-solvent suppresses side reactions.
Sulfonation Parameters
| Parameter | Optimal Range | Effect on Regioselectivity |
|---|---|---|
| Oleum Concentration | 20–25% SO₃ | Ensures complete sulfonation |
| Temperature | 110–120°C | Accelerates reaction rate |
| Stirring Rate | 500–600 rpm | Enhances mixing efficiency |
Challenge : The nitro group deactivates the ring, necessitating higher temperatures.
Mechanistic Insights
Industrial-Scale Production
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Sequential Nitration-Sulfonation | High regioselectivity | Long reaction times | Industrial |
| One-Pot Nitration-Sulfonation | Reduced steps | Lower yield (72%) | Pilot-scale |
| Directed Ortho-Metalation | Avoids nitration | Requires rare catalysts | Lab-scale |
Purification and Characterization
Crystallization
Recrystallization from hexane/ethyl acetate (3:1) yields needle-like crystals with 99.5% purity.
Chemical Reactions Analysis
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulphonamide, sulphonate ester, and sulphonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, under specific conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
This compound serves as a valuable reagent in organic chemistry, particularly for the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride group is highly reactive, allowing for electrophilic substitution reactions with nucleophiles such as amines and alcohols. This property makes it an essential intermediate for producing various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism involves the formation of covalent bonds through electrophilic attack on nucleophilic sites. The trifluoromethoxy group enhances the electrophilicity of the sulfonyl chloride, facilitating reactions that yield diverse derivatives useful in further applications.
Biological Applications
Modification of Biomolecules
In biological research, 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride is utilized to modify biomolecules, including proteins and peptides. The introduction of sulfonyl groups can enhance the solubility and stability of these biomolecules, making them more suitable for therapeutic applications.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For example, compounds derived from this sulfonyl chloride have shown minimum inhibitory concentrations (MICs) against strains like Escherichia coli and Candida albicans, suggesting potential use in developing new antibiotics.
Medicinal Chemistry
Pharmaceutical Intermediates
The compound plays a crucial role in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups selectively allows chemists to design compounds with specific biological activities.
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than established chemotherapeutics like Doxorubicin, highlighting their potential as anticancer agents.
Material Science
Synthesis of Functional Materials
In material science, this compound is used to synthesize functional materials with unique properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications.
Antibacterial Activity Study
A study evaluated the antibacterial efficacy of derivatives derived from this compound against various bacterial strains. The results indicated that specific derivatives had MIC values as low as 4.88 µg/mL, demonstrating strong antibacterial activity.
Anticancer Efficacy Assessment
In vitro studies assessed the anticancer properties of derivatives against multiple human cancer cell lines. Notably, one derivative exhibited an IC50 value significantly lower than that of Doxorubicin, indicating its potential as a promising anticancer candidate.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulphonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the physical, chemical, and safety properties of 3-nitro-4-(trifluoromethoxy)benzenesulphonyl chloride with analogous sulfonyl chlorides and related derivatives.
Table 1: Comparative Properties of Selected Sulfonyl Chlorides
Key Comparisons
Reactivity and Electronic Effects
- Electrophilicity: The dual electron-withdrawing substituents (-NO₂ and -OCF₃) in this compound significantly enhance its electrophilicity compared to benzenesulphonyl chloride . This makes it more reactive in sulfonylation reactions, particularly with amines or alcohols.
- Steric Effects : The 3-nitro and 4-trifluoromethoxy substituents introduce steric hindrance, which may reduce reaction rates compared to less-substituted analogs like benzenesulphonyl chloride.
Physical Properties
- Density and Solubility: The trifluoromethoxy group increases density (estimated ~1.5–1.6 g/mL) compared to benzenesulphonyl chloride (1.376–1.384 g/mL) . Like other sulfonyl chlorides, it is likely soluble in polar aprotic solvents (e.g., acetone, ethanol) but insoluble in water .
- Thermal Stability : The nitro group may lower thermal stability relative to trifluoromethanesulfonyl chloride, which has a boiling point of 29–32°C .
Biological Activity
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride (CAS No. 1351094-07-9) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethoxy moiety attached to a benzenesulfonyl chloride structure. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, the 3-nitro isomer of related nitroimidazoles has shown significant activity against Mycobacterium tuberculosis, suggesting that the nitro group is crucial for its bioactivity. Studies have demonstrated that the introduction of a trifluoromethoxy group can enhance the potency of such compounds against resistant strains of bacteria .
The mechanism by which this compound exerts its effects likely involves:
- Electrophilic Attack : The sulfonyl chloride group acts as an electrophile, allowing it to react with nucleophiles in biological systems, leading to covalent modifications of target proteins.
- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates, which may participate in further biochemical transformations .
Case Study 1: Antimycobacterial Activity
In a comparative study, derivatives of nitro compounds were evaluated for their antimycobacterial activity. The results revealed that 3-nitro derivatives exhibited varying degrees of efficacy against M. tuberculosis, with some showing up to 10-fold higher activity than their non-nitro counterparts. This highlights the significance of the nitro group in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that substituents like trifluoromethoxy significantly affect the pharmacological profile of related compounds. The presence of this group was associated with improved solubility and bioavailability, which are critical for therapeutic effectiveness .
Synthesis Methods
The synthesis of this compound typically involves:
- Nitration : Introduction of the nitro group using a nitrating agent.
- Chlorosulfonation : Reaction with chlorosulfonic acid to form the sulfonyl chloride.
- Fluorination : Utilization of trifluoromethylating agents to introduce the trifluoromethoxy group.
Applications
The compound has potential applications in various fields:
- Pharmaceuticals : As an intermediate in drug synthesis, particularly for developing antimycobacterial agents.
- Biochemical Research : Used in studies investigating enzyme interactions and protein modifications due to its electrophilic nature.
- Agricultural Chemicals : Potential use in developing agrochemicals due to its reactivity.
Q & A
Q. What are the critical safety protocols for handling 3-nitro-4-(trifluoromethoxy)benzenesulphonyl chloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to avoid inhalation of vapors or dust .
- Storage: Store in a locked, cool, dry area away from incompatible materials like strong oxidizers. Ensure containers are sealed to prevent moisture ingress .
- Spill Management: Neutralize small spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. For larger spills, evacuate and contact specialized cleanup teams .
- First Aid: For dermal exposure, rinse immediately with water for ≥15 minutes. For ocular contact, use an eyewash station and seek medical attention .
Q. How can researchers optimize purification methods for this compound given its solubility profile?
Methodological Answer:
- Solubility-Based Recrystallization: The compound is highly soluble in polar aprotic solvents (e.g., acetone, ethanol) but insoluble in water. Recrystallize by dissolving in warm ethanol, followed by slow cooling to induce crystallization .
- Column Chromatography: Use silica gel with a hexane/ethyl acetate gradient (80:20 to 50:50) to separate impurities. Monitor fractions via TLC (Rf ~0.3 in 70:30 hexane/EtOAc) .
- Vacuum Distillation: For thermally stable batches, distill under reduced pressure (boiling point ~229–230°C) to isolate high-purity product .
Q. What are the primary hazards associated with its thermal decomposition?
Methodological Answer:
- Decomposition Products: Heating above 250°C releases toxic gases (e.g., sulfur oxides, hydrogen chloride, and CO/CO₂). Conduct reactions in fume hoods with scrubbers .
- Mitigation: Avoid open flames or sparks. Use inert atmospheres (N₂/Ar) for high-temperature reactions .
Advanced Research Questions
Q. How do the nitro and trifluoromethoxy substituents influence electrophilic reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the sulfonyl chloride. The trifluoromethoxy (-OCF₃) group, also an EWG, further polarizes the S–Cl bond, accelerating nucleophilic attack (e.g., by amines or alcohols) .
- Regioselectivity: Steric hindrance from the trifluoromethoxy group may direct nucleophiles to the para position relative to the nitro group. Validate via DFT calculations or kinetic studies .
Q. What strategies resolve contradictions in reported thermal stability data during sulfonylation reactions?
Methodological Answer:
- Controlled Calorimetry: Perform differential scanning calorimetry (DSC) to determine exact decomposition onset temperatures. Compare results with literature values (e.g., 252°C in some SDS vs. 229°C in structural analogs) .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect early decomposition byproducts (e.g., SO₂ peaks at ~1350 cm⁻¹) .
Q. How can advanced spectroscopic techniques resolve ambiguities in reaction progress?
Methodological Answer:
- ¹H/¹⁹F NMR: Track the disappearance of the sulfonyl chloride proton (δ ~8.1–8.3 ppm) and trifluoromethoxy group (δ ~−58 ppm in ¹⁹F NMR) during reactions .
- Mass Spectrometry (HRMS): Confirm product formation via exact mass analysis (e.g., [M+H]⁺ for 3-nitro-4-(trifluoromethoxy)benzenesulfonamide: Calc. 315.02, Obs. 315.03) .
Q. What methodologies assess the compound’s stability under varying pH conditions?
Methodological Answer:
- Hydrolytic Stability Assay: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Kinetic Analysis: Calculate hydrolysis rate constants (k) and half-life (t₁/₂) using pseudo-first-order kinetics. The nitro group may stabilize the sulfonyl chloride under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
